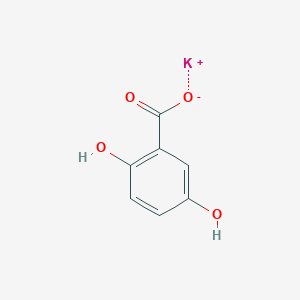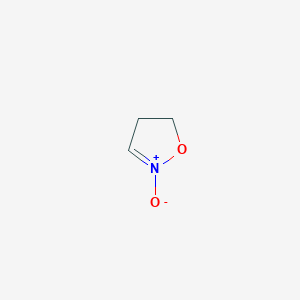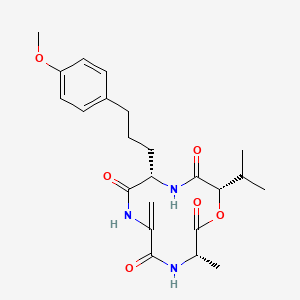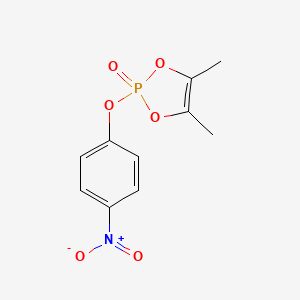
Potassium 2,5-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,5-dihydroxybenzoate, also known as the monopotassium salt of 2,5-dihydroxybenzoic acid, is an organic compound with the molecular formula C7H5KO4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2,5-dihydroxybenzoate can be synthesized through the neutralization of 2,5-dihydroxybenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,5-dihydroxybenzoic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous reactors where the acid and base are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Potassium 2,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism by which potassium 2,5-dihydroxybenzoate exerts its effects is primarily through its interaction with various enzymes and molecular pathways. The hydroxyl groups on the benzene ring can donate hydrogen atoms, acting as antioxidants. Additionally, the compound can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxybenzoic Acid: The parent compound, which lacks the potassium ion.
2,3-Dihydroxybenzoic Acid: Similar structure but with hydroxyl groups at different positions.
3,4-Dihydroxybenzoic Acid: Another isomer with hydroxyl groups at the 3 and 4 positions.
Uniqueness
Potassium 2,5-dihydroxybenzoate is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical properties and reactivity. The presence of the potassium ion also enhances its solubility in water, making it more suitable for certain applications compared to its non-potassium counterparts.
Eigenschaften
CAS-Nummer |
52843-95-5 |
|---|---|
Molekularformel |
C7H5KO4 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
potassium;2,5-dihydroxybenzoate |
InChI |
InChI=1S/C7H6O4.K/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
ZDOKIPOTCQFAQL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)



![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)


![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)




